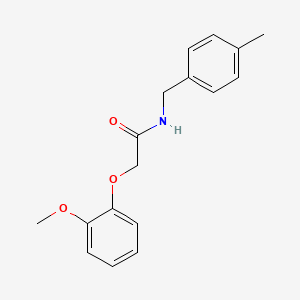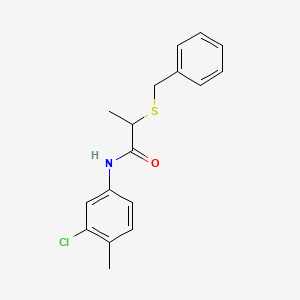![molecular formula C15H15FO3 B3937126 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B3937126.png)
1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene
Vue d'ensemble
Description
1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene, also known as FMEB, is a synthetic compound that belongs to the family of benzene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMEB has been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mécanisme D'action
The mechanism of action of 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene is not fully understood. However, it has been proposed that 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene exerts its biological activities by modulating various signaling pathways. 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene has also been found to inhibit the NF-κB pathway, which is involved in the regulation of various inflammatory genes.
Biochemical and Physiological Effects:
1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene has been shown to scavenge free radicals and inhibit lipid peroxidation, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene has also been found to possess low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, there are some limitations to the use of 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene in lab experiments. The mechanism of action of 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene is not fully understood, which makes it difficult to interpret the results of experiments. Moreover, 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene has been found to be unstable under certain conditions, which can affect the reproducibility of experiments.
Orientations Futures
There are several future directions for research on 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene. One area of interest is the development of 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the identification of the molecular targets of 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene and the elucidation of its mechanism of action. Moreover, the development of more stable analogs of 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene could improve the reproducibility of experiments. Overall, 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene has significant potential for the development of novel drugs for the treatment of various diseases.
Applications De Recherche Scientifique
1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, 1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene has been shown to scavenge free radicals and inhibit lipid peroxidation, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3/c1-17-12-6-8-13(9-7-12)18-10-11-19-15-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYHXWJDUOFJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(benzyloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3937047.png)
![2-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazole](/img/structure/B3937053.png)

![3-methyl-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3937072.png)
![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937088.png)
![4-methyl-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B3937094.png)
![8-{2-[2-(2-tert-butylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3937105.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B3937113.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1,4-bis(phenylsulfonyl)piperazine](/img/structure/B3937119.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2,5-dimethoxyphenyl)ethanone hydrochloride](/img/structure/B3937143.png)
![1-methoxy-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzene](/img/structure/B3937151.png)
![3-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937158.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937171.png)